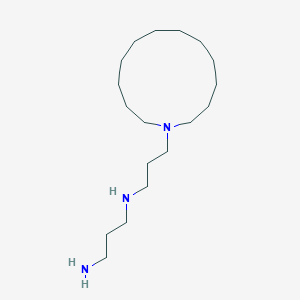
Motuporamine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Motuporamine A is a natural product found in Neopetrosia chaliniformis with data available.
Applications De Recherche Scientifique
Inhibition of Tumor Cell Invasion and Angiogenesis
Motuporamine A, derived from marine sponges, has been identified as a potent inhibitor of tumor cell invasion and angiogenesis. It exhibits micromolar inhibition of invasion of various carcinoma cells without significant toxicity or inhibition of cell proliferation. The compound disrupts actin-mediated membrane ruffling and impairs beta1-integrin activation, suggesting its interference with "inside-out" signaling to integrins. Motuporamine A also shows anti-angiogenic properties in both in vitro and in vivo assays, making it an attractive candidate for cancer therapy (Roskelley et al., 2001).
Antimetastatic Properties and Sphingolipid Metabolism Targeting
Research indicates that Motuporamine A and its derivatives target sphingolipid metabolism, particularly influencing ceramide populations in metastatic pancreatic cancer cells. This action is speculated to inhibit metastatic pathways associated with CXCR4 signaling. The alterations in ceramide and sphingomyelin populations provide insights into the compound's mechanism of action against cancer cell metastasis (Muth et al., 2015).
Anti-Invasion Activity and Structural Analysis
Studies on Motuporamine A have led to the identification of structural features vital for its anti-invasion activity. The presence of a saturated 15-membered cyclic amine fused to a diamine side chain is critical. Synthetic analogues of Motuporamine A have been evaluated for anti-invasive activity, providing insights into the functionality and shape requirements for activity in this family of alkaloids (Williams et al., 2002).
Modulation of Cell Migration and Cytoskeletal Alterations
Motuporamine A has been shown to cause cytoskeletal alterations in tumor cells, specifically increasing the thickness and number of actin stress fibers. It activates the small GTP-binding protein Rho and stimulates sodium–proton exchanger activity, which are key elements in its anti-invasive activity. This suggests that the compound’s ability to remodel stress fibers and focal adhesions is crucial for its anti-tumor effects (McHardy et al., 2004).
Synthesis and Structural Verification
Efforts have been made to synthesize Motuporamine A and its variants to understand their structural and biological properties better. These studies have led to the verification of the structure and the elucidation of the position of the olefin within the ring, providing a foundation for further exploration of its biological activities (Goldring & Weiler, 1999).
Impact on Neuronal Outgrowth
Motuporamine A exhibits a significant inhibitory effect on neuronal outgrowth. Its presence leads to growth cone collapse and neurite retraction in chick neurons, involving active Rho-GTP. This suggests its potential as a research tool for examining intracellular mechanisms associated with growth cone motility (To et al., 2006).
Mechanism of Action in Tumor Invasion Inhibition
Motuporamine A's mechanism of action in inhibiting tumor invasion involves affecting cellular shape and adhesion formation. It activates Rho GTPase, which is partly responsible for its anti-invasion activity. Additionally, it influences membrane trafficking or degradation, potentially related to its anti-invasion effect (McHardy, 2007).
Propriétés
Nom du produit |
Motuporamine A |
|---|---|
Formule moléculaire |
C18H39N3 |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
N'-[3-(azacyclotridec-1-yl)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C18H39N3/c19-13-11-14-20-15-12-18-21-16-9-7-5-3-1-2-4-6-8-10-17-21/h20H,1-19H2 |
Clé InChI |
AXRQFIIUYLOARV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCN(CCCCC1)CCCNCCCN |
Synonymes |
motuporamine A motuporamine-A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



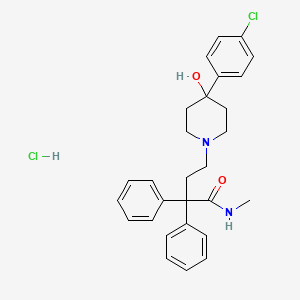
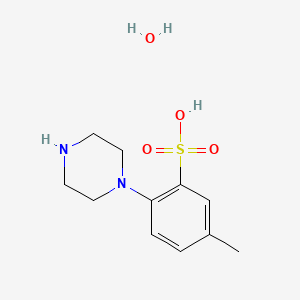
![(2R,3R,4R,5R,6S)-2-[[(3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1241830.png)
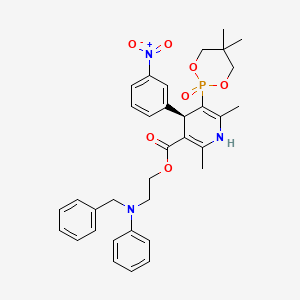
![(4Z)-7-{5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl}hept-4-enoic acid](/img/structure/B1241834.png)
![2-[[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[14-methyl-3-[3-methyl-5-oxo-5-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid](/img/structure/B1241838.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium](/img/structure/B1241839.png)
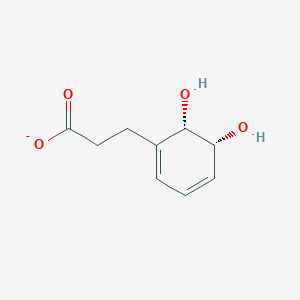
![TG(16:1(9Z)/18:1(9Z)/20:0)[iso6]](/img/structure/B1241846.png)
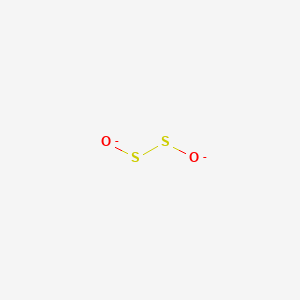
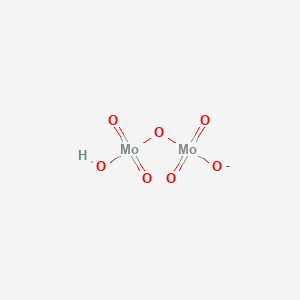
![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)
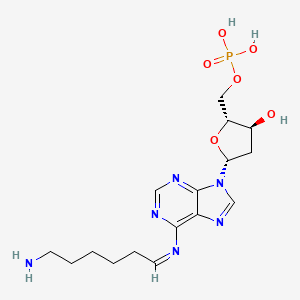
![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)